1-Bromopinacolone
Overview
Description
1-Bromopinacolone acts as a reversible competitive inhibitor for acetylcholinesterase in the hydrolysis of acetylcholine.
This compound is an α -bromoketone-aldehyde. Coupling of this compound with various aldehyde electrophiles catalyzed by SmI2 has been reported. It acts as reversible competitive inhibitor for acetylcholinesterase, during hydrolysis of acetylcholine.
Scientific Research Applications
However, several studies have focused on the broader category of bromoalkanes, including 1-bromopropane, which are closely related to 1-Bromopinacolone. For instance, Han et al. (2008) found that 1-bromopropane induces macrophage activation and can potentially be inflammatory and have immunomodulating activity (Han, E., Hwang, Y., Lee, K., Jeong, T., & Jeong, H., 2008). Khan and O'Brien (1991) observed that 1-bromoalkanes deplete cellular GSH levels without causing cytotoxicity in isolated rat hepatocytes (Khan, S., & O'Brien, P., 1991).
Additionally, studies have shown that long-term exposure to 1-bromopropane can cause biochemical changes in the central nervous system, affecting glutathione levels and the wet weight of the cerebrum (Wang, H., Ichihara, G., Ito, H., Kato, K., Kitoh, J., Yamada, T., Yu, X., Tsuboi, S., Moriyama, Y., & Takeuchi, Y., 2003).
Mechanism of Action
Target of Action
The primary target of 1-Bromopinacolone is acetylcholinesterase , an enzyme that plays a crucial role in the nervous system . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound affects the regulation of acetylcholine in the nervous system .
Mode of Action
This compound acts as a reversible competitive inhibitor for acetylcholinesterase during the hydrolysis of acetylcholine . Initially, it competes with acetylcholine for the active site of the enzyme. Over time, it acts as anirreversible covalent inhibitor , forming a stable complex with the enzyme .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, this compound can potentially alter signal transmission in this pathway .
Pharmacokinetics
It’s known that this compound has a hydrolytic half-life of 30 hours at the ph of incubation, 78 . This suggests that the compound may have a prolonged presence in the body, allowing it to exert its inhibitory effects over an extended period .
Result of Action
The inhibition of acetylcholinesterase by this compound results in an increase in the concentration of acetylcholine in the nervous system . This can lead to an alteration in the transmission of signals, potentially affecting various physiological processes regulated by the nervous system .
Action Environment
The action of this compound is influenced by the pH of its environment. Its hydrolytic half-life and thus its duration of action, is affected by the pH of the incubation environment
Safety and Hazards
1-Bromopinacolone is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing mist, gas, or vapors, and not to ingest . In case of contact, immediate medical attention is recommended .
Relevant Papers The paper titled “this compound, an active site-directed covalent inhibitor for acetylcholinesterase” provides valuable insights into the properties and applications of this compound .
Biochemical Analysis
Biochemical Properties
1-Bromopinacolone acts as a reversible competitive inhibitor for acetylcholinesterase during the hydrolysis of acetylcholine . It interacts with the enzyme acetylcholinesterase, inhibiting its function . The nature of this interaction is competitive, meaning that this compound competes with the substrate for the active site of the enzyme .
Cellular Effects
The primary cellular effect of this compound is its inhibitory action on the enzyme acetylcholinesterase . This enzyme is crucial for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound can potentially affect nerve signal transmission .
Molecular Mechanism
This compound acts initially as a reversible competitive inhibitor for acetylcholinesterase . Over time, it acts as an irreversible covalent inhibitor . This means that this compound initially competes with the substrate for the active site of the enzyme but eventually forms a covalent bond with the enzyme, rendering it permanently inactive .
Temporal Effects in Laboratory Settings
This compound has a hydrolytic half-life of 30 hours at the pH of incubation, 7.8 . The enzyme-1-Bromopinacolone complex is 50% inactivated in 2 hours . These findings suggest that the effects of this compound on acetylcholinesterase activity are not immediate but occur over time .
Properties
IUPAC Name |
1-bromo-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRZMWXVJEBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203145 | |
Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-26-1 | |
Record name | Bromopinacolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromopinacolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5469-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromopinacolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,3-dimethylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BROMOPINACOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU9GTL96KB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Bromopinacolone interact with Acetylcholinesterase and what are the downstream effects?
A1: While the provided abstract [] states that this compound acts as an active site-directed covalent inhibitor for Acetylcholinesterase, it does not provide specific details on the interaction mechanism or downstream effects. Further research is needed to elucidate the precise binding interactions, kinetics of inhibition, and the consequences of Acetylcholinesterase inhibition by this compound.
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